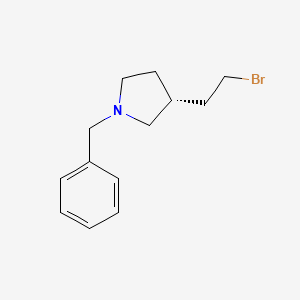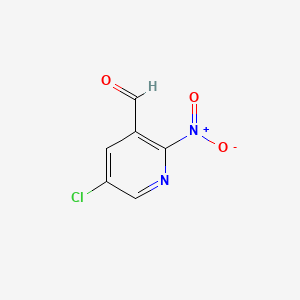
5-Chloro-2-nitro-3-pyridinecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-nitro-3-pyridinecarboxaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of a chlorine atom at the 5th position, a nitro group at the 2nd position, and an aldehyde group at the 3rd position on the pyridine ring
Vorbereitungsmethoden
The synthesis of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 5-chloro-3-pyridinecarboxaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products. Another method involves the chlorination of 2-nitro-3-pyridinecarboxaldehyde using thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
5-Chloro-2-nitro-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature controls. .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-nitro-3-pyridinecarboxaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 5-Chloro-2-nitro-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The chlorine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
5-Chloro-2-nitro-3-pyridinecarboxaldehyde can be compared with other similar compounds, such as:
2-Chloro-3-pyridinecarboxaldehyde: Lacks the nitro group, resulting in different reactivity and applications.
5-Amino-2-chloro-3-pyridinecarboxaldehyde: Contains an amino group instead of a nitro group, leading to different biological activities.
5-Chloro-2-nitro-4-pyridinecarboxaldehyde: The position of the aldehyde group is different, affecting its chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C6H3ClN2O3 |
|---|---|
Molekulargewicht |
186.55 g/mol |
IUPAC-Name |
5-chloro-2-nitropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3ClN2O3/c7-5-1-4(3-10)6(8-2-5)9(11)12/h1-3H |
InChI-Schlüssel |
QHUQPDAWJBXCAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C=O)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





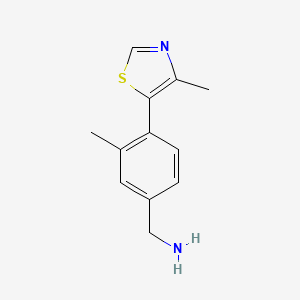




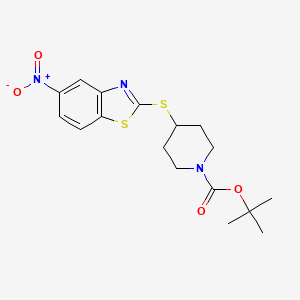
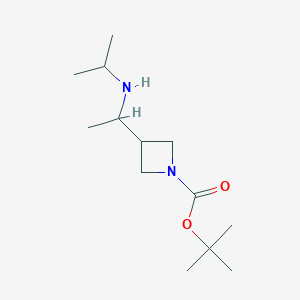

![2-Methyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13972219.png)
